![molecular formula C34H28N4O4 B1614951 4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione CAS No. 26140-67-0](/img/structure/B1614951.png)
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, is a high-performance thermosetting resin. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material in various industrial applications, particularly in the aerospace and electronics industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, typically involves the reaction of 4,4’-Bismaleimidodiphenylmethane with 4,4’-diaminodiphenylmethane. This reaction is often carried out under controlled conditions to ensure the formation of a high-quality polymer. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete polymerization, and the resulting polymer is then purified and processed into the desired form. The use of advanced technologies and equipment ensures the production of high-purity polymers with consistent properties .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, has numerous scientific research applications:
Chemistry: Used as a high-performance resin in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the fabrication of medical devices and implants due to its excellent biocompatibility and mechanical properties.
Mechanism of Action
The mechanism by which 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, exerts its effects involves the formation of a highly cross-linked polymer network. This network provides the material with its exceptional thermal and mechanical properties. The molecular targets and pathways involved include the interaction of the maleimide and amine groups, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N-phenylmaleimide): Similar in structure but differs in its polymerization properties.
2,2’-Diallylbisphenol A: Another high-performance resin with different mechanical and thermal properties.
Bisphenol A dicyanate ester: Known for its excellent thermal stability but differs in chemical resistance.
Uniqueness
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding applications in the aerospace and electronics industries .
Properties
CAS No. |
26140-67-0 |
|---|---|
Molecular Formula |
C34H28N4O4 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4.C13H14N2/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27;14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-12H,13H2;1-8H,9,14-15H2 |
InChI Key |
MFVZRNBIJWOMNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Key on ui other cas no. |
26140-67-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


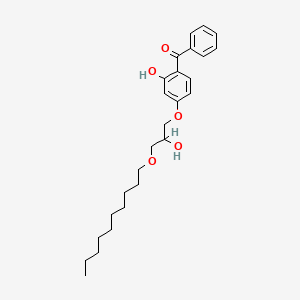
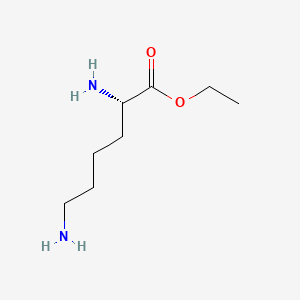
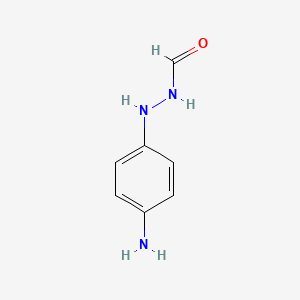

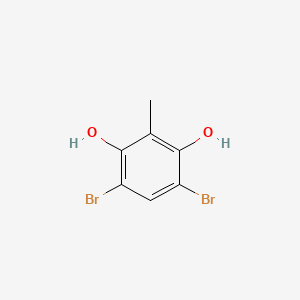

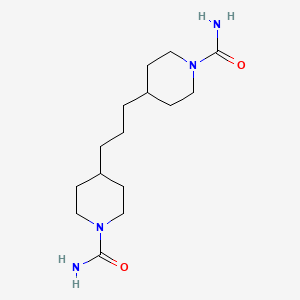
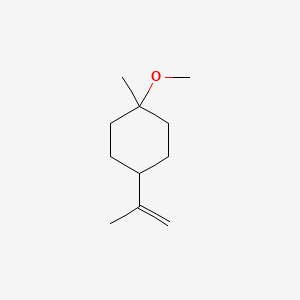
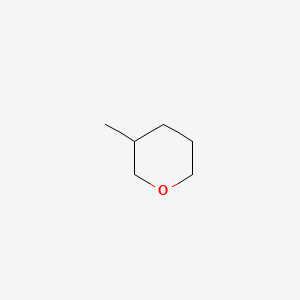
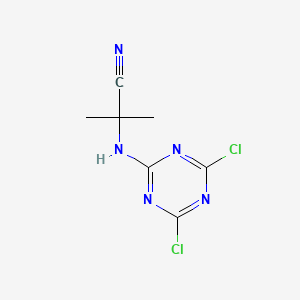
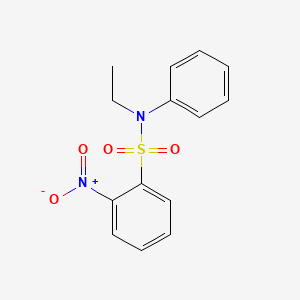
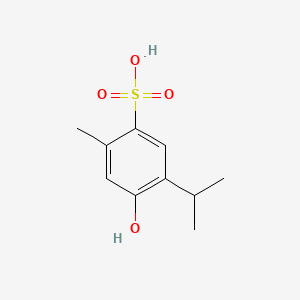
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)

